(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Epigenetics Histone Demethylase KDM5A

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS 1428331-35-4) is a chirally pure (S-enantiomer) bifunctional heterocyclic building block bearing a pyrrolidine secondary amine and a 4-bromo-substituted pyrazole ring, supplied as the dihydrochloride salt. This scaffold serves as a validated key intermediate in the synthesis of potent and selective KDM5 histone lysine demethylase inhibitors, including Genentech/Roche's compound 35 (PDB: 5V9P), where the (3S)-configured pyrrolidine–pyrazole core directly occupies the enzyme active site.

Molecular Formula C7H12BrCl2N3
Molecular Weight 289.00 g/mol
CAS No. 1428331-35-4
Cat. No. B6360803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
CAS1428331-35-4
Molecular FormulaC7H12BrCl2N3
Molecular Weight289.00 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C=N2)Br.Cl.Cl
InChIInChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m0../s1
InChIKeyTUUMNGZXDYQEQM-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Dihydrochloride (CAS 1428331-35-4): Chiral Heterocyclic Building Block for Targeted Library Synthesis


(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS 1428331-35-4) is a chirally pure (S-enantiomer) bifunctional heterocyclic building block bearing a pyrrolidine secondary amine and a 4-bromo-substituted pyrazole ring, supplied as the dihydrochloride salt . This scaffold serves as a validated key intermediate in the synthesis of potent and selective KDM5 histone lysine demethylase inhibitors, including Genentech/Roche's compound 35 (PDB: 5V9P), where the (3S)-configured pyrrolidine–pyrazole core directly occupies the enzyme active site [1]. The compound enables rapid exploration of structure–activity relationships (SAR) around the pyrrolidine nitrogen and pyrazole C-4 position via Suzuki coupling or amidation chemistry.

Why Generic Substitution Fails: Enantiomer-, Salt-Form, and Regioisomer Risk in (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Dihydrochloride Sourcing


Three levels of structural specificity render generic substitution of this compound problematic. First, stereochemistry at the pyrrolidine C-3 position is critical: the (S)-enantiomer (CAS 1428331-37-6 as free base; 1428331-35-4 as dihydrochloride) and the (R)-enantiomer (CAS 2828444-30-8 as hydrochloride) are commercially available but non-interchangeable, as published KDM5 co-crystal structures explicitly require the (3S)-configuration for productive active-site engagement [1]. Second, salt form alters physicochemical properties: the dihydrochloride (MW 289.00) offers enhanced aqueous solubility and handling characteristics compared with the free base (MW 216.08), which is critical for reproducible solution-phase chemistry . Third, 4-bromo regioisomers (e.g., 3-bromo- or 5-bromo-pyrazole analogs) introduce different vectors for subsequent cross-coupling and cannot substitute without altering the geometry of the final ligand. Substitution with racemic, des-bromo, or alternative salt forms thus introduces confounding variables into both synthetic route development and biological SAR interpretation.

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Dihydrochloride Procurement Evidence: Quantified Differential Advantages Over Closest Analogs


Chiral Configuration Locked by Co-Crystal Structure: (3S)-Stereochemistry Required for KDM5A Active-Site Binding

The (3S)-configured pyrrolidine–pyrazole core of compound 35—synthesized from (S)-4-bromo-1-pyrrolidin-3-yl-1H-pyrazole—has been co-crystallized with the KDM5A catalytic domain (PDB: 5V9P, resolution 3.00 Å, R-Value Free: 0.248), confirming that the (3S)-pyrrolidine geometry is essential for occupancy of the enzyme active site [1]. The original HTS hit scaffold contained a C–C bond between pyrrolidine and pyridine that hindered analog synthesis; replacement with a C–N bond at the (3S)-pyrrolidine position yielded pyrazole analog 35, which provided the first co-crystal structure of this chemotype with KDM5A and enabled structure-based optimization to compound 50 with improved biochemical and cellular potency [2].

Epigenetics Histone Demethylase KDM5A

Dihydrochloride vs Free Base: Aqueous Solubility and Handling Reproducibility Advantage

The dihydrochloride salt (CAS 1428331-35-4; MW 289.00; formula C7H12BrCl2N3) provides enhanced aqueous solubility and well-defined stoichiometric composition compared to the free base form (CAS 1428331-37-6; MW 216.08; formula C7H10BrN3), which is an oil or low-melting solid at ambient temperature . The free base contains a basic pyrrolidine secondary amine (predicted pKa ~10–11) that can lead to variable protonation states depending on solvent and pH, introducing batch-to-batch variability in coupling reactions. The dihydrochloride ensures consistent protonation, simplifies gravimetric handling due to its higher and more reproducible molecular weight, and is recommended for storage at 0–8 °C to maintain purity .

Chemical Synthesis Salt Selection Medicinal Chemistry

4-Bromo Substituent as a Synthetic Diversification Handle: Validated in KDM5B Pyrazole SAR Series

The 4-bromo substituent on the pyrazole ring serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), enabling systematic diversification of the pyrazole C-4 position. In the KDM5B/JARID1B inhibitor series reported by Zhao et al. (Eur. J. Med. Chem. 2020), pyrazole derivatives bearing aryl/heteroaryl substitutions at this position exhibited cellular KDM5B inhibitory activity, with the most potent compound in the series achieving an IC50 of 0.72 μM against KDM5B in a cellular assay [1]. While this specific study used a related pyrazole scaffold rather than the exact (S)-pyrrolidin-3-yl compound, the 4-bromo-pyrazole motif is the conserved pharmacophoric element across multiple published KDM5 chemotypes [2]. The bromine atom also provides a convenient synthetic tracer for reaction monitoring by LC-MS due to its characteristic isotope pattern (79Br:81Br ≈ 1:1).

JARID1B KDM5B Palladium-Catalyzed Coupling

(S)-Enantiomer vs (R)-Enantiomer: Price and Availability Reflect Differential Demand Driven by Structural Validation

Both enantiomers of the 4-bromo-1-pyrrolidin-3-yl-1H-pyrazole scaffold are commercially available, but the (S)-enantiomer dihydrochloride (CAS 1428331-35-4) benefits from structural validation in PDB 5V9P that the (R)-enantiomer lacks [1]. Fluorochem lists the (R)-enantiomer hydrochloride (CAS 2828444-30-8) at £101/100 mg and £460/1 g with 98% purity . The (S)-dihydrochloride (CAS 1428331-35-4) is catalogued by Sigma-Aldrich (via AChemBlock) and multiple global suppliers (AKSci, ABCR, CymitQuimica) at ≥95% purity, with broader commercial availability reflecting higher demand driven by the published KDM5 structural data . Sourcing the (R)-enantiomer for KDM5-targeted programs would require independent structural validation before use in SAR studies, adding time and cost to discovery timelines.

Chiral Resolution Enantiomer Purity Procurement Strategy

High-Impact Application Scenarios for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole Dihydrochloride (CAS 1428331-35-4)


KDM5A/B Histone Demethylase Inhibitor Lead Optimization via Structure-Based Design

The (3S)-configured pyrrolidine–pyrazole core of this compound is the validated scaffold from which Genentech/Roche developed orally bioavailable KDM5 inhibitors. Use this building block to generate C-4 aryl/heteroaryl analogs via Suzuki coupling and N-acyl derivatives via amidation, guided by the co-crystal structure PDB 5V9P. The 4-bromo handle enables systematic SAR exploration while the (S)-stereochemistry ensures compatibility with the published binding mode [1]. Downstream optimization yielded compound 50 with an unbound Cmax ~2-fold above cellular IC50 for H3K4Me3 demethylation (0.96 μM in PC9 cells) at 5 mg/kg oral dosing in mice .

Focused DNA-Encoded Library (DEL) Synthesis with a Structurally Defined Chiral Bifunctional Scaffold

The dual functionalization points—pyrrolidine secondary amine and pyrazole 4-bromo—allow sequential orthogonal diversification ideal for DEL synthesis or parallel library construction. The dihydrochloride salt ensures consistent stoichiometry and solubility in aqueous buffers, critical for on-DNA chemistry where protonation state and salt content directly affect reaction efficiency [1]. The bromine isotope pattern (79Br:81Br ≈ 1:1) provides an unambiguous LC-MS signature for reaction monitoring and product confirmation in high-throughput purification workflows .

Enantioselective Probe Development Requiring Defined (S)-Chirality at the Heterocycle–Amine Junction

For programs targeting chiral recognition elements in epigenetics or CNS targets, the (S)-enantiomer provides a defined stereochemical starting point. The published KDM5A co-crystal structure (PDB 5V9P) provides atomic-level guidance for structure-based optimization, and the related enantiomeric pair study (N54/N55) demonstrates that (R)- vs (S)-configuration at the pyrrolidine C-3 position can yield ~4- to 5-fold differences in KDM5A binding affinity [1]. Sourcing the (S)-enantiomer dihydrochloride (CAS 1428331-35-4) rather than the (R)-enantiomer (CAS 2828444-30-8) eliminates the risk of initiating SAR campaigns with the non-productive stereoisomer .

Academic Medicinal Chemistry Core Facility Stocking of Validated Heterocyclic Building Blocks

For centralized compound management facilities serving multiple medicinal chemistry projects, this compound offers well-characterized identity (CAS 1428331-35-4; MFCD20278355), defined purity (≥95%), explicit storage conditions (0–8 °C), and literature precedence in high-impact KDM5 inhibitor programs [1]. Compared with stocking the free base (CAS 1428331-37-6; MW 216.08) or the (R)-enantiomer, the (S)-dihydrochloride minimizes inventory complexity while maximizing the chemical space accessible to end users across oncology epigenetics, CNS, and anti-infective therapeutic areas .

Quote Request

Request a Quote for (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.